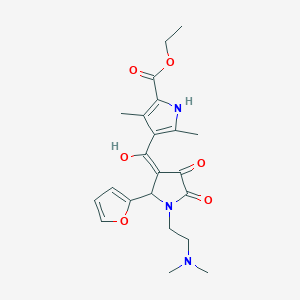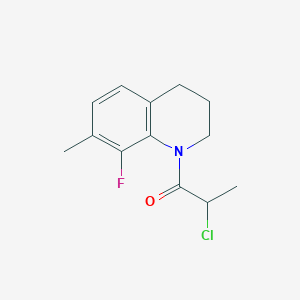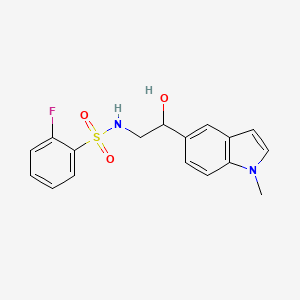
2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic ring system. The presence of the indole group would make the molecule aromatic and potentially bioactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, the presence of the indole group could make the compound aromatic and potentially bioactive .Aplicaciones Científicas De Investigación
Selective Cyclooxygenase-2 Inhibitors
Research has explored sulfonamide derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. The introduction of a fluorine atom has been shown to preserve COX-2 potency and notably increase selectivity between COX-1 and COX-2, which is crucial for reducing side effects associated with non-selective COX inhibition (Hashimoto et al., 2002).
Fluorophores for Zinc(II) Detection
Fluorophores containing sulfonamide groups have been synthesized for the detection of Zinc(II) ions, which are important for various biological functions. The study indicated that certain fluorophores demonstrate increased fluorescence upon binding with Zinc(II), suggesting their potential use in bioimaging and the study of zinc's role in biological systems (Kimber et al., 2001).
Inhibitors of Kynurenine 3-Hydroxylase
Sulfonamide derivatives have been synthesized as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which plays a significant role in neurodegenerative diseases. These compounds could aid in the study of the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Endothelin Antagonists
Biphenylsulfonamides have been identified as a novel series of endothelin-A (ETA) selective antagonists. Modifications to the sulfonamide group led to improved binding and functional activity against ETA, indicating potential applications in treating conditions related to endothelin-1, such as hypertension (Murugesan et al., 1998).
Carbonic Anhydrase Inhibitors
Sulfonamide derivatives have been extensively studied as inhibitors of carbonic anhydrase, an enzyme involved in many physiological and pathological processes. These compounds could have applications in treating glaucoma, epilepsy, and altitude sickness, among other conditions (Gao et al., 1995).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-fluoro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-19-24(22,23)17-5-3-2-4-14(17)18/h2-10,16,19,21H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREHSFVJRNPDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Benzyl-4-azaspiro[2.5]octan-7-one](/img/structure/B2739983.png)

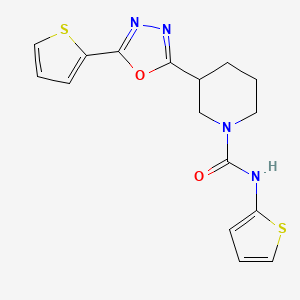
![4-allyl-3-(3-chloro-6-methoxybenzo[b]thiophen-2-yl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2739990.png)

![Ethyl (4-{[({4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}amino)carbonyl]amino}phenyl)acetate](/img/structure/B2739993.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2739994.png)


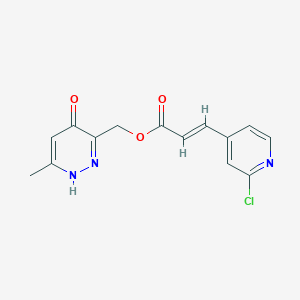

![N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide](/img/structure/B2740001.png)
